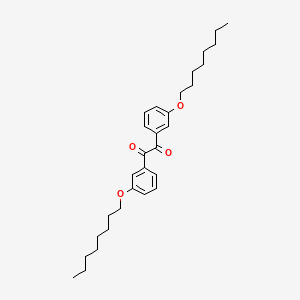

1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione

Description

1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione is a benzil derivative featuring two phenyl rings substituted with octyloxy (C₈H₁₇O) groups at the 3-position, linked by a central ethane-1,2-dione moiety. This compound is synthesized via condensation reactions, as demonstrated in , where 1,2-bis(octyloxy)benzene reacts with urea and AlCl₃ in dichloromethane to yield the product . The octyloxy substituents confer lipophilicity, influencing solubility and material properties, making it suitable for applications in organic electronics and liquid crystalline materials . Its extended alkyl chains enhance solubility in nonpolar solvents, distinguishing it from shorter alkoxy or polar-substituted analogues.

Properties

IUPAC Name |

1,2-bis(3-octoxyphenyl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O4/c1-3-5-7-9-11-13-21-33-27-19-15-17-25(23-27)29(31)30(32)26-18-16-20-28(24-26)34-22-14-12-10-8-6-4-2/h15-20,23-24H,3-14,21-22H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRQRPUNMIGHQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC(=C1)C(=O)C(=O)C2=CC(=CC=C2)OCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Grignard Reagent and Oxalyl Chloride

Overview:

The most documented and reliable method for synthesizing 1,2-bis(3-(octyloxy)phenyl)ethane-1,2-dione involves the reaction of 1-bromo-3-(octyloxy)benzene with magnesium to form a Grignard reagent, followed by reaction with oxalyl chloride in tetrahydrofuran (THF) solvent.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 1-bromo-3-(octyloxy)benzene (8.6 g, 30.2 mmol), Magnesium (1 g, 41.7 mmol), THF (30 mL), 0–20 °C, 20 min | Formation of Grignard reagent from 1-bromo-3-(octyloxy)benzene and magnesium in THF |

| 2 | Lithium bromide (5.25 g, 60.4 mmol), Copper(II) bromide (4.33 g, 30.2 mmol), THF (40 mL), stirred at room temperature, cooled to 0 °C | Preparation of CuBr/LiBr complex in THF to facilitate the reaction |

| 3 | Oxalyl chloride (1.71 g, 13.5 mmol), added dropwise at 0 °C, reaction continued for 30 min | Reaction of Grignard reagent with oxalyl chloride to form the diketone compound |

| 4 | Quenching with saturated ammonium chloride solution, extraction with ethyl acetate, washing with brine, drying over anhydrous magnesium sulfate | Work-up and purification |

| 5 | Silica gel column chromatography, elution with n-hexane/ethyl acetate (200:1 v/v) | Isolation of pure 1,2-bis(3-(octyloxy)phenyl)ethane-1,2-dione |

Yield: Approximately 55% yield of the diketone product was obtained under these conditions.

- The reaction temperature is critical, especially during the addition of oxalyl chloride, to avoid side reactions.

- The use of lithium bromide and copper(II) bromide enhances the formation and stability of the Grignard reagent complex.

- Purification by column chromatography ensures removal of impurities and unreacted starting materials.

Reference: This method is described in detail in the patent CN102827088 and summarized in ChemicalBook synthesis data.

Alternative Synthetic Routes and Modifications

While the Grignard/oxalyl chloride route is the primary method, other synthetic strategies have been explored in related research, especially in the context of preparing derivatives or analogues for polymer synthesis.

Direct Condensation: Some literature reports condensation reactions involving 3-(octyloxy)benzaldehyde derivatives with suitable diketone precursors under acidic conditions, although these are less common and typically yield lower purity products.

Transition Metal Catalyzed Couplings: In advanced materials chemistry, 1,2-bis(3-(octyloxy)phenyl)ethane-1,2-dione has been used as a building block for quinoxaline derivatives via condensation with diamines, often catalyzed by acids like glacial acetic acid at elevated temperatures (~120 °C) for extended times (12 hours). These reactions confirm the availability and stability of the diketone intermediate.

Characterization and Verification of Product

The successful synthesis of 1,2-bis(3-(octyloxy)phenyl)ethane-1,2-dione is typically verified by:

| Technique | Typical Data/Observation |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Characteristic chemical shifts corresponding to aromatic protons and octyloxy chains; confirmation of diketone functionality |

| Mass Spectrometry (MS) | Molecular ion peak matching the molecular weight of C30H42O4 (466.65 g/mol) |

| Elemental Analysis | Consistency with theoretical carbon, hydrogen, and oxygen percentages |

| Chromatography | Single spot on thin-layer chromatography (TLC) and sharp peak in column chromatography |

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 1-bromo-3-(octyloxy)benzene |

| Key Reagents | Magnesium, Lithium bromide, Copper(II) bromide, Oxalyl chloride |

| Solvent | Tetrahydrofuran (THF) |

| Temperature Range | 0–20 °C for Grignard formation and oxalyl chloride addition |

| Reaction Time | 20 min for Grignard formation; 30 min for oxalyl chloride reaction |

| Work-up | Quenching with ammonium chloride, extraction with ethyl acetate, drying |

| Purification | Silica gel column chromatography (n-hexane/ethyl acetate 200:1) |

| Yield | Approximately 55% |

Research Findings and Practical Considerations

- The presence of the octyloxy substituent on the phenyl ring enhances solubility in organic solvents, facilitating purification and further functionalization.

- The moderate yield (55%) is typical for such diketone syntheses involving Grignard reagents and acid chlorides, balancing reactivity and side reactions.

- The reaction is sensitive to moisture and oxygen; hence, inert atmosphere techniques (nitrogen or argon) are recommended during Grignard reagent preparation.

- The diketone product serves as a versatile intermediate in the synthesis of quinoxaline derivatives and donor-acceptor polymers, as demonstrated in advanced materials research.

Chemical Reactions Analysis

1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.

Scientific Research Applications

1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. These interactions can influence biological processes and material properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzil derivatives (1,2-diarylethane-1,2-diones) exhibit diverse physicochemical and biological properties depending on substituents. Below is a systematic comparison:

Alkoxy-Substituted Benzils

- Structural Impact : Longer alkoxy chains (e.g., octyloxy) enhance solubility in organic solvents and thermal stability compared to methoxy or halogens .

- Applications : Methoxy derivatives are intermediates in heterocycle synthesis, while octyloxy variants are tailored for material science due to their self-assembly and electronic properties .

Amino- and Heteroaromatic-Substituted Benzils

- Bioactivity: Indole-based derivatives (e.g., from marine sponges) exhibit cytotoxicity and may inhibit detoxifying enzymes in predators .

- Electronic Effects: Dimethylamino groups donate electron density, altering electronic spectra and fluorescence .

Halogenated and Functionalized Derivatives

- Reactivity : Brominated derivatives serve as intermediates in Suzuki couplings for polymer synthesis .

- Energetic Materials : Tetrazole-substituted diones exhibit high thermostability (decomposition >250°C) and detonation performance (VOD ~8,900 m/s) .

Key Research Findings

Solubility-Tuning : Asymmetric substitution (e.g., phenyl-pyridinyl) balances inhibitory potency and solubility, addressing limitations of symmetric benzils .

Biological Activity : Marine-derived indole-diones highlight ecological roles, possibly acting as chemical defenses via enzyme inhibition .

Material Design : Octyloxy chains enable the development of fluidic liquid crystals and semiconducting polymers .

Biological Activity

1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Synthesis of 1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione

The synthesis of 1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione typically involves the reaction of appropriate phenolic precursors with diketones under controlled conditions. The resulting compound is characterized using spectroscopic techniques such as NMR and IR to confirm its structure.

Biological Activity

Antimicrobial Activity

The biological activity of 1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione has been evaluated against various microbial strains. Studies indicate that this compound exhibits significant antibacterial and antifungal properties. For instance:

- Antibacterial Activity : The compound has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 500 to 1000 µg/mL.

- Antifungal Activity : It demonstrated notable antifungal activity against Candida albicans, with MIC values around 250 µg/mL.

Comparative Biological Activity Table

| Microbial Strain | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 500 |

| Enterococcus faecalis | Antibacterial | 1000 |

| Candida albicans | Antifungal | 250 |

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives of similar compounds and tested their antimicrobial efficacy. The findings indicated that compounds with longer alkyl chains, such as octyloxy groups, generally exhibited enhanced antibacterial properties compared to their shorter-chain counterparts. This suggests that the hydrophobic nature of the octyloxy substituent plays a crucial role in membrane penetration and subsequent antimicrobial activity .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted to evaluate the safety profile of 1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione. Results indicated that while the compound was effective against microbial strains, it exhibited moderate cytotoxicity against human cell lines at higher concentrations (IC50 values around 20 µg/mL). This highlights the need for further investigation into its therapeutic index .

Mechanistic Insights

The mechanism of action for the antimicrobial activity of 1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione is believed to involve disruption of microbial cell membranes and interference with essential metabolic pathways. The presence of the dione functional group may facilitate chelation with metal ions in microbial enzymes, thereby inhibiting their activity.

Q & A

Basic Research Question

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths and angles. For example, the diketone moiety shows C=O bonds of ~1.21 Å, consistent with conjugated enediones .

- FT-IR spectroscopy : Confirms carbonyl stretching vibrations (~1670 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 547.3124 for C₃₄H₅₀O₆) .

How does this compound function in synthesizing optoelectronic materials?

Advanced Research Question

The dione serves as a precursor for quinoxaline derivatives, which are used in low-bandgap polymers for organic photovoltaics. A validated method involves:

Condensing the dione with 3,6-dibromobenzene-1,2-diamine in ethanol under reflux.

Adding p-toluenesulfonic acid (PTSA) as a catalyst to form 2,3-bis(3,4-bis(octyloxy)phenyl)-5,8-dibromoquinoxaline .

Purifying via recrystallization (ethanol) to achieve 66% yield.

The extended π-system enhances charge transport, with UV-Vis absorption maxima at ~450 nm .

What strategies improve its stability during long-term storage?

Basic Research Question

- Storage conditions : Keep at 4°C in amber vials under inert gas (Ar/N₂) to prevent oxidation .

- Lyophilization : Remove hygroscopic solvents (e.g., DMSO) to avoid hydrolysis.

- Additives : Add stabilizers like BHT (0.1% w/w) to inhibit radical degradation .

How can computational modeling guide its application in coordination chemistry?

Advanced Research Question

Density functional theory (DFT) predicts the dione’s potential as a bidentate ligand. Key steps:

Optimize geometry using B3LYP/6-31G(d) to identify electron-rich carbonyl groups.

Simulate metal coordination (e.g., Cu²⁺, Ni²⁺) to assess binding energy (~−250 kJ/mol for Cu) .

Validate with experimental IR shifts (e.g., C=O stretching red-shifts by 30 cm⁻¹ upon metal binding) .

What are the challenges in scaling up its synthesis, and how are they addressed?

Advanced Research Question

- Solvent volume : Scaling from mg to kg requires switching from DCM (toxic) to toluene, though this reduces yield by 10–15% due to lower solubility .

- Catalyst recovery : Immobilize AlCl₃ on mesoporous silica to enable reuse (3 cycles, 85% efficiency) .

- Purification : Replace column chromatography with fractional crystallization (hexane/acetone) for cost efficiency .

How does its electronic structure influence reactivity in Diels-Alder reactions?

Advanced Research Question

The electron-deficient diketone acts as a dienophile. Reactivity is enhanced by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.